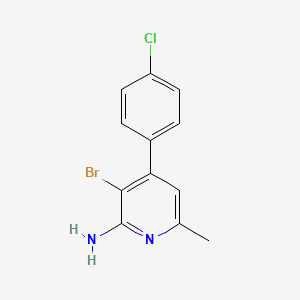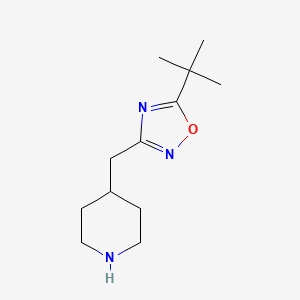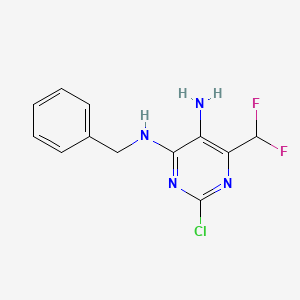
3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-4-(4-chlorphenyl)-6-methylpyridin-2-amin kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Diese Reaktion verwendet typischerweise Palladiumkatalysatoren und Borreagenzien unter milden und funktionsgruppenverträglichen Bedingungen .
Industrielle Produktionsverfahren
Für die industrielle Produktion kann die Herstellung von 3-Brom-4-(4-chlorphenyl)-6-methylpyridin-2-amin großtechnische Bromierungs- und Chlorierungsreaktionen beinhalten, gefolgt von Aminierungsprozessen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Industrielle Verfahren verwenden häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-4-(4-chlorphenyl)-6-methylpyridin-2-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, die zur Bildung verschiedener Oxidationsstufen und Derivate führen.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren, Borreagenzien sowie verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen beinhalten typischerweise milde Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Transformationen zu ermöglichen .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Kupplungsreaktionen größere, komplexere Moleküle erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-Brom-4-(4-chlorphenyl)-6-methylpyridin-2-amin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es laufen Forschungsprojekte, um sein Potenzial als pharmazeutischer Zwischenprodukt oder Wirkstoff zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-4-(4-chlorphenyl)-6-methylpyridin-2-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-4-chlorphenol
- 4-Brom-3-(4-chlorphenyl)-1H-pyrazol-5-amin
- 4-Brom-3-(3-chlorphenyl)-1H-pyrazol-5-amin
Einzigartigkeit
3-Brom-4-(4-chlorphenyl)-6-methylpyridin-2-amin ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C12H10BrClN2 |
|---|---|
Molekulargewicht |
297.58 g/mol |
IUPAC-Name |
3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H10BrClN2/c1-7-6-10(11(13)12(15)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,16) |
InChI-Schlüssel |
FKZJZUSPKVMNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)
